

Spectroscopic Data of 2-Phenylpyrrolidine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-Phenylpyrrolidine**

Cat. No.: **B085683**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for **2-phenylpyrrolidine**, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. The document presents Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data in a structured format, accompanied by detailed experimental protocols. This information is crucial for the identification, characterization, and quality control of **2-phenylpyrrolidine** in research and development settings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. Below are the ^1H and ^{13}C NMR data for **2-phenylpyrrolidine**.

Table 1: ^1H NMR Spectroscopic Data for **2-Phenylpyrrolidine**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.35 - 7.15	m	5H	Aromatic protons (C ₆ H ₅)
4.12	t	1H	CH (pyrrolidine ring)
3.30 - 3.20	m	1H	CH ₂ (pyrrolidine ring)
3.05 - 2.95	m	1H	CH ₂ (pyrrolidine ring)
2.20 - 2.05	m	1H	CH ₂ (pyrrolidine ring)
2.00 - 1.85	m	1H	CH ₂ (pyrrolidine ring)
1.80 - 1.65	m	2H	CH ₂ (pyrrolidine ring)
1.75	br s	1H	NH

Table 2: ¹³C NMR Spectroscopic Data for **2-Phenylpyrrolidine**

Chemical Shift (δ) ppm	Assignment
145.2	Aromatic C (quaternary)
128.5	Aromatic CH
126.8	Aromatic CH
126.0	Aromatic CH
62.5	CH (pyrrolidine ring)
47.2	CH ₂ (pyrrolidine ring)
35.8	CH ₂ (pyrrolidine ring)
25.9	CH ₂ (pyrrolidine ring)

Experimental Protocol: NMR Spectroscopy

Sample Preparation: A solution of **2-phenylpyrrolidine** (5-10 mg) is prepared in a suitable deuterated solvent (e.g., CDCl_3 , ~0.6 mL) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard ($\delta = 0.00$ ppm).

Instrumentation: ^1H and ^{13}C NMR spectra are typically acquired on a 400 MHz or higher field NMR spectrometer.

^1H NMR Acquisition Parameters:

- Pulse Angle: 30-45°
- Spectral Width: 12-16 ppm
- Acquisition Time: 2-4 seconds
- Relaxation Delay: 1-2 seconds
- Number of Scans: 8-16

^{13}C NMR Acquisition Parameters:

- Pulse Program: Proton-decoupled
- Pulse Angle: 30-45°
- Spectral Width: 200-220 ppm
- Acquisition Time: 1-2 seconds
- Relaxation Delay: 2-5 seconds
- Number of Scans: 1024-4096 (depending on sample concentration)

Data Processing: The acquired Free Induction Decays (FIDs) are subjected to Fourier transformation, followed by phase and baseline correction. Chemical shifts are referenced to the residual solvent peak or TMS.

[Click to download full resolution via product page](#)

Workflow for NMR Spectroscopic Analysis.

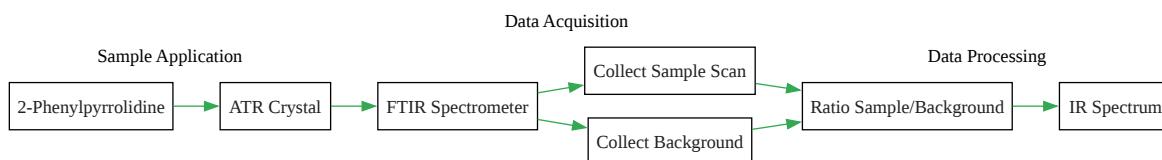
Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of **2-phenylpyrrolidine** exhibits characteristic absorption bands.

Table 3: IR Spectroscopic Data for **2-Phenylpyrrolidine**

Wavenumber (cm ⁻¹)	Intensity	Assignment
3350 - 3250	Medium, Broad	N-H stretch (secondary amine)
3100 - 3000	Medium	Aromatic C-H stretch
2980 - 2850	Strong	Aliphatic C-H stretch
1600 - 1450	Medium	C=C stretch (aromatic ring)
1335 - 1250	Strong	C-N stretch (aromatic amine)
910 - 665	Strong, Broad	N-H wag (secondary amine)

Experimental Protocol: IR Spectroscopy (ATR)


Sample Preparation: A small amount of neat **2-phenylpyrrolidine** is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

Instrumentation: An FTIR spectrometer equipped with an ATR accessory.

Data Acquisition:

- A background spectrum of the clean, empty ATR crystal is recorded.
- The sample is applied to the crystal, and the sample spectrum is recorded.
- The final spectrum is typically an average of 16 to 32 scans at a resolution of 4 cm^{-1} .

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

[Click to download full resolution via product page](#)

Workflow for ATR-FTIR Spectroscopic Analysis.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern.

Table 4: Mass Spectrometry Data for **2-Phenylpyrrolidine**

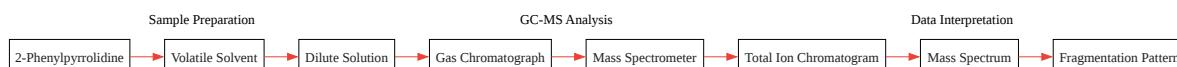
m/z	Relative Intensity (%)	Assignment
147	40	$[M]^+$ (Molecular Ion)
146	100	$[M-H]^+$
118	25	$[M-C_2H_5]^+$
91	30	$[C_7H_7]^+$ (Tropylium ion)
77	15	$[C_6H_5]^+$ (Phenyl ion)
70	85	$[C_4H_8N]^+$ (Pyrrolidinyl fragment)

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation: A dilute solution of **2-phenylpyrrolidine** is prepared in a volatile organic solvent (e.g., dichloromethane, methanol) at a concentration of approximately 10-100 μ g/mL.

Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

GC Conditions:


- Column: A non-polar capillary column (e.g., DB-5ms).
- Injector Temperature: 250 °C
- Oven Program: Start at a suitable temperature (e.g., 60 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280-300 °C.
- Carrier Gas: Helium at a constant flow rate.

MS Conditions:

- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Mass Range: m/z 40-400.

- Scan Speed: 2-3 scans/second.

Data Analysis: The total ion chromatogram (TIC) is analyzed to identify the peak corresponding to **2-phenylpyrrolidine**. The mass spectrum of this peak is then extracted and analyzed for its molecular ion and fragmentation pattern.

[Click to download full resolution via product page](#)

Workflow for GC-MS Analysis.

- To cite this document: BenchChem. [Spectroscopic Data of 2-Phenylpyrrolidine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b085683#spectroscopic-data-of-2-phenylpyrrolidine-nmr-ir-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com